2-fluoro-N-(2-hydroxyphenyl)benzamide
CAS No.:
Cat. No.: VC0957582
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10FNO2 |
|---|---|
| Molecular Weight | 231.22 g/mol |
| IUPAC Name | 2-fluoro-N-(2-hydroxyphenyl)benzamide |
| Standard InChI | InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |
| Standard InChI Key | HBBHURJKQORUGP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Fluoro-N-(2-hydroxyphenyl)benzamide consists of two aromatic rings connected by an amide linkage. The compound's molecular formula is C₁₃H₁₀FNO₂, with a precise arrangement where the fluorine atom is positioned at the ortho position (2-position) of the benzamide moiety, while a hydroxyl group is attached at the ortho position of the aniline component . This structural arrangement allows for potential intramolecular hydrogen bonding between the amide and hydroxyl groups.
Physical and Chemical Properties
The compound presents as a solid with a molecular weight of 231.22 g/mol . Its physical properties are summarized in Table 1, which highlights key characteristics that influence its behavior in chemical and biological systems.
Table 1: Physical and Chemical Properties of 2-Fluoro-N-(2-hydroxyphenyl)benzamide
| Property | Value |
|---|---|
| Molecular Weight | 231.22 g/mol |
| Exact Mass | 231.06955672 Da |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 49.3 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 272 |
The compound's XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . With two hydrogen bond donors and three acceptors, the molecule can participate in significant intermolecular interactions, potentially affecting its solubility and binding properties in biological systems.
Identification and Nomenclature
Chemical Identifiers
Several standardized identifiers are used to uniquely identify 2-fluoro-N-(2-hydroxyphenyl)benzamide in chemical databases and literature. These identifiers facilitate precise communication and database searches for researchers working with this compound.
Table 2: Chemical Identifiers for 2-Fluoro-N-(2-hydroxyphenyl)benzamide
| Identifier Type | Value |
|---|---|
| PubChem CID | 836729 |
| CAS Registry Number | 666818-15-1 |
| InChI | InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |
| InChIKey | HBBHURJKQORUGP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |
These identifiers provide standardized methods for referencing the compound in scientific databases and literature . The InChI string and SMILES notation offer machine-readable representations of the chemical structure that can be used in computational chemistry and database searches.
Synonyms and Alternative Names
Several synonyms and alternative names exist for 2-fluoro-N-(2-hydroxyphenyl)benzamide, including:
-
2-fluoro-N-(2-hydroxyphenyl)benzamide (IUPAC name)
-
2-fluoro-N-(2-hydroxyphenyl)-benzamide
-
MFCD03416427
-
AC9044
These alternative identifiers are important for comprehensive literature searches and database queries when researching this compound.
Synthetic Routes
Reported Synthesis Methods
Structural Analysis and Characteristics
Structural Features
The presence of both a fluorine atom and a hydroxyl group in 2-fluoro-N-(2-hydroxyphenyl)benzamide creates interesting electronic and structural effects. The fluorine atom, being highly electronegative, withdraws electron density through both inductive and resonance effects, potentially affecting the reactivity of the amide group and the aromatic ring to which it is attached.
| Feature | 2-Fluoro-N-(2-hydroxyphenyl)benzamide | 4-Fluoro-N-(2-hydroxyphenyl)benzamide |
|---|---|---|
| PubChem CID | 836729 | 579383 |
| Molecular Weight | 231.22 g/mol | 231.22 g/mol |
| Structural Distinction | Fluorine at ortho position | Fluorine at para position |
| Potential for Intramolecular Interaction | Higher (F closer to amide) | Lower (F distant from amide) |
The different positions of the fluorine atom likely result in distinct electronic effects and potentially different biological activities, despite the identical molecular formula and weight of these isomers .
Research Context and Related Studies
Synthetic Methodologies
Research on related compounds suggests ongoing interest in developing efficient synthetic routes for fluorinated benzamides. For instance, the search results reference work on synthetic pathways for structurally similar compounds, including the use of hypervalent iodine reagents like PhIO (iodobenzene diacetate) and solvents like trifluoroacetic acid (TFA) for certain transformations .
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